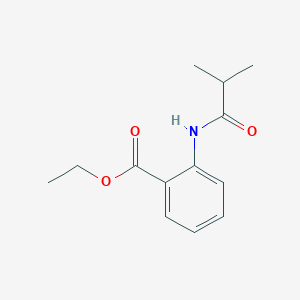

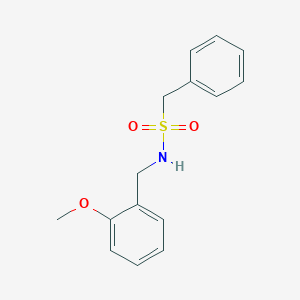

![molecular formula C16H13ClN4O3S B5554749 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the reaction of substituted benzyl chlorides with chloroacetic acid, leading to a series of novel derivatives. The structures of these compounds are usually confirmed by 1H NMR spectral data and elemental analysis. In the synthesis process, certain derivatives have been found to exhibit significant antimicrobial activity, surpassing that of reference drugs against specific microbial strains (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is planar, and the substituents attached to this core can significantly influence the compound's properties. In certain cases, the molecular structure has been determined through X-ray crystallography, providing insight into the compound's conformation and the impact of different substituents on its overall structure (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization, chlorination, and nucleophilic substitution, which are essential for the synthesis of diverse derivatives with potential biological activities. These reactions can lead to the formation of compounds with varying substituents, significantly affecting their chemical properties and biological activities (Zhou et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The compound and its derivatives have been synthesized and studied for their antimicrobial activity. Notably, a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs such as streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Synthesis of Fused Systems

Research into the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has contributed to the understanding of potential chemical applications. These compounds serve as synthons for further development into various heterocyclic compounds with potential application in medicinal chemistry (Bakhite et al., 2005).

Antifungal Activities

A study on the synthesis of thieno[2,3-d]pyrimidine derivatives highlighted their antifungal activities, particularly against Piricularia oryzae. The research aimed at developing compounds with preventive effects on rice blast, sheath blight, and cucumber powdery mildew, showcasing the agricultural applications of these chemical compounds (Konno et al., 1989).

Anticonvulsant Properties

The crystal structures of certain anticonvulsant enaminones related to this compound family have been studied, highlighting the importance of hydrogen bonding in their biological activity. This research provides insights into the design of new anticonvulsant drugs (Kubicki et al., 2000).

Polyamide and Polyimide Materials

The compound's derivatives have been used in the synthesis of aromatic polyamides and polyimides, indicating its relevance in the development of new materials with potential applications in electronics and aerospace due to their excellent thermal stability and mechanical properties (Yang & Lin, 1995).

Mecanismo De Acción

The mechanism of action of thienopyrimidines can vary widely depending on their specific structure and the target they interact with. Some thienopyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(2-chloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3S/c1-8-12-15(25-13(8)14(18)23)19-7-21(16(12)24)6-11(22)20-10-5-3-2-4-9(10)17/h2-5,7H,6H2,1H3,(H2,18,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNMNAVUFGBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Chloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

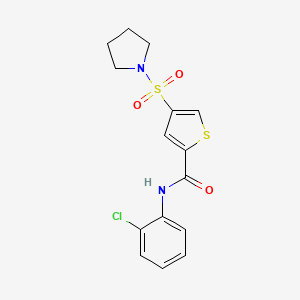

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

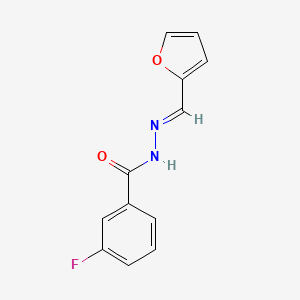

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)